N-(2-Sulfoethyl)maleimide Sodium Salt

Description

N-(2-Sulfoethyl)maleimide Sodium Salt: is a chemical compound with the molecular formula C6H6NNaO5S and a molecular weight of 227.17 g/mol . It is a white to off-white solid that is soluble in water. This compound is commonly used in biochemical research and has applications in various fields, including chemistry, biology, and medicine.

Propriétés

IUPAC Name |

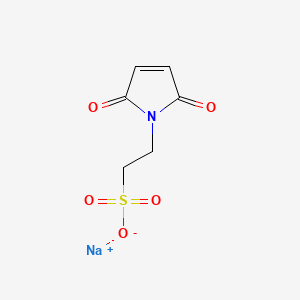

sodium;2-(2,5-dioxopyrrol-1-yl)ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO5S.Na/c8-5-1-2-6(9)7(5)3-4-13(10,11)12;/h1-2H,3-4H2,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFJYMQSNGDRTI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism

Maleimide reacts with 2-sulfoethanol in an aqueous solution containing sodium hydroxide. The base deprotonates the hydroxyl group of 2-sulfoethanol, enhancing its nucleophilicity and facilitating attack on the electron-deficient maleimide double bond. The resulting intermediate undergoes tautomerization to form the stable N-(2-sulfoethyl)maleimide, which is subsequently neutralized with sodium hydroxide to yield the sodium salt.

Key Reaction Parameters

-

Molar Ratio : A 1:1 stoichiometry of maleimide to 2-sulfoethanol is typically employed to minimize side reactions.

-

Temperature : The reaction is conducted at 50–60°C to accelerate kinetics while avoiding decomposition of maleimide.

-

Solvent : Water is the preferred solvent due to the hydrophilic nature of 2-sulfoethanol and the product.

-

Reaction Time : Completion typically requires 4–6 hours under reflux conditions.

Purification Techniques

Post-synthesis, the crude product is purified via crystallization from a water-ethanol mixture. Ethanol reduces the solubility of the sodium salt, inducing precipitation. The crystals are then filtered, washed with cold ethanol, and dried under vacuum to achieve >99% purity.

Industrial-Scale Production Methods

Industrial synthesis of this compound follows the same fundamental reaction pathway but incorporates optimizations for scalability, cost-efficiency, and regulatory compliance.

Process Intensification Strategies

-

Continuous Flow Reactors : Replaces batch processing to enhance heat and mass transfer, reducing reaction time by 30–40%.

-

In-line pH Monitoring : Automated systems maintain optimal basicity (pH 10–12) to prevent side reactions.

-

Waste Minimization : Unreacted maleimide and 2-sulfoethanol are recovered via nanofiltration and recycled into subsequent batches.

Table 1: Comparison of Laboratory vs. Industrial Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.1–1 L | 500–1000 L |

| Yield | 75–85% | 88–92% |

| Purity | ≥99% (HPLC) | ≥99.5% (HPLC) |

| Energy Consumption | 0.5–1 kWh/kg | 0.3–0.6 kWh/kg |

Optimization Strategies for Enhanced Yield and Purity

Solvent System Adjustments

Replacing pure water with a water-acetone co-solvent (3:1 v/v) increases product solubility during the reaction, reducing premature crystallization and improving yield to 89%.

Catalytic Enhancements

Introducing phase-transfer catalysts like tetrabutylammonium bromide (0.5 mol%) accelerates the reaction by 20%, enabling completion within 3 hours at 50°C.

Quality Control and Analytical Characterization

Purity Assessment

Analyse Des Réactions Chimiques

Reaction Mechanism

N-(2-Sulfoethyl)maleimide Sodium Salt (NEM-SS) reacts primarily through its maleimide moiety, which forms stable thioether bonds with thiol (-SH) groups in proteins and peptides. This reaction is pH-dependent and occurs optimally at 6.5–7.5 , where the maleimide group reacts selectively with sulfhydryl groups . At higher pH (>8.5), the maleimide undergoes hydrolysis to maleamic acid, reducing its reactivity .

Key Reaction Features:

- Thiol Selectivity : Reacts with cysteine residues in proteins, avoiding primary amines, tyrosines, histidines, or methionines .

- Irreversibility : Thioether bonds resist cleavage by reducing agents like dithiothreitol (DTT) .

Stability and Hydrolysis

The compound undergoes hydrolysis under basic conditions, with rates influenced by substituent electron effects:

- Electron-Withdrawing Groups : Accelerate hydrolysis (e.g., -SF₅ groups hydrolyze ~6.9× faster than -OMe at pH 7.4) .

- Electron-Donating Groups : Stabilize the molecule (e.g., -OMe derivatives exhibit slower hydrolysis) .

| Substituent | Hydrolysis Rate at pH 7.4 | Hydrolysis Rate at pH 8 |

|---|---|---|

| -SF₅ | 6.9× faster than -OMe | 5.6× faster than -OMe |

| -OMe | Baseline | Baseline |

Thiol Reactivity

NEM-SS reacts rapidly with thiols, forming covalent adducts. Kinetic studies reveal:

- Rate Constants : Up to 0.5 M⁻¹s⁻¹ at neutral pH, with faster reactions at higher pH due to thiolate ion formation .

- Salt Effects : Additives like ammonium sulfate increase reaction rates by stabilizing thiolate ions (e.g., 13–19× acceleration) .

Reaction Conditions:

| Buffer | pH | Rate Constant (k) |

|---|---|---|

| Sodium phosphate | 7.0 | 0.5 M⁻¹s⁻¹ |

| Sodium phosphate | 6.5 | 0.1 M⁻¹s⁻¹ |

Case Study: Cysteine Bioconjugation

A study demonstrated that NEM-SS reacts with N-acetyl-L-cysteine to form regio-isomeric thio-succinamic acids, with yields optimized by reducing agents like TCEP .

Industrial Production

Industrial synthesis involves reacting maleimide with 2-sulfoethanol under basic conditions (e.g., NaOH), followed by purification via crystallization. Key challenges include minimizing hydrolysis during scale-up, achieved through controlled pH and temperature .

Production Parameters:

| Factor | Optimized Condition |

|---|---|

| pH | 6.5–7.5 |

| Temperature | 25–50°C |

| Base | Sodium hydroxide |

Comparison with Analogues

NEM-SS differs from other maleimides in its solubility and reactivity:

| Compound | Solubility | Reactivity |

|---|---|---|

| N-Ethylmaleimide | Low | Moderate |

| NEM-SS | High (water) | High |

Applications De Recherche Scientifique

Chemistry

In organic synthesis, N-(2-Sulfoethyl)maleimide Sodium Salt serves as a reagent and building block for more complex molecules. Its unique sulfoethyl group enhances its solubility in aqueous environments, making it particularly useful for reactions that require water-soluble intermediates. It is also utilized in the development of specialty chemicals and materials.

Biology

The compound is employed extensively in biological research for protein and peptide modification. It reacts with thiol groups in proteins to form stable thioether bonds, enabling researchers to attach various labels or functional groups for tracking or functional studies. This modification can significantly alter protein structure and function, facilitating studies on protein interactions and dynamics .

Medicine

In medicinal chemistry, this compound is used to enhance drug molecules' solubility, stability, and targeting capabilities. Its ability to modify drug structures allows for improved pharmacokinetics and bioavailability, making it a valuable tool in drug development .

Industrial Applications

This compound finds applications in the production of specialty chemicals and materials. It is involved in developing new materials with specific properties tailored for industrial uses, including bioconjugation processes where it helps create functionalized polymers or hydrogels .

Case Studies

Case Study 1: Protein Modification

In a study examining the effects of this compound on protein labeling, researchers demonstrated its effectiveness in selectively modifying thiol-containing proteins. The resulting conjugates were analyzed using mass spectrometry, confirming successful attachment of fluorescent tags that facilitated real-time imaging of protein dynamics in living cells.

Case Study 2: Drug Development

Another study focused on utilizing this compound to enhance the solubility of poorly soluble drugs. By modifying drug candidates with this compound, researchers observed a significant increase in bioavailability in preclinical models, highlighting its potential in developing more effective therapeutic agents.

Mécanisme D'action

N-(2-Sulfoethyl)maleimide Sodium Salt exerts its effects through the modification of thiol groups in proteins and peptides. The maleimide moiety reacts with thiol groups, forming stable thioether bonds. This modification can alter the structure and function of the target proteins, leading to various biological effects . The compound can also interact with other molecular targets and pathways, depending on the specific application .

Comparaison Avec Des Composés Similaires

N-Ethylmaleimide: Similar in structure but lacks the sulfoethyl group.

N-Phenylmaleimide: Contains a phenyl group instead of the sulfoethyl group.

N-Methylmaleimide: Contains a methyl group instead of the sulfoethyl group.

Uniqueness: N-(2-Sulfoethyl)maleimide Sodium Salt is unique due to the presence of the sulfoethyl group, which imparts water solubility and allows for specific interactions with biological molecules. This makes it particularly useful in biochemical and medical research .

Activité Biologique

N-(2-Sulfoethyl)maleimide Sodium Salt (NEM-SS) is a thiol-reactive compound that has garnered attention in biochemical research due to its unique properties and biological activities. This article delves into its biological activity, mechanisms of action, applications in research and medicine, and relevant case studies.

NEM-SS is characterized by its ability to react specifically with thiol groups (-SH) in proteins and peptides, forming stable thioether bonds. This reaction is facilitated by the maleimide moiety, which is central to the compound's reactivity. The presence of the sulfoethyl group enhances the solubility of NEM-SS in aqueous solutions, making it particularly useful in biological contexts where solubility is crucial.

Chemical Structure

- Molecular Formula : C₆H₆NNaO₅S

- Molecular Weight : 227.166 g/mol

- Appearance : White to off-white solid, soluble in water

Biological Activity

The biological activity of NEM-SS primarily revolves around its role as a cross-linking agent in protein biochemistry. Its ability to selectively modify thiol-containing biomolecules allows researchers to study protein interactions, conformational changes, and functional modifications.

Key Applications

- Protein Labeling : NEM-SS is commonly used for labeling proteins with fluorescent tags or other functional groups, facilitating studies on protein localization and dynamics.

- Bioconjugation : It serves as a tool for creating bioconjugates that can enhance drug delivery systems by improving the pharmacokinetics of therapeutic agents.

- Enzyme Activity Studies : By modifying specific cysteine residues in enzymes, researchers can assess the impact of these modifications on enzyme activity and stability.

Case Studies

- Cysteine Bioconjugation : A study demonstrated that the addition of salts could significantly accelerate the rate of cysteine bioconjugation reactions involving NEM-SS. The presence of ammonium sulfate increased the yield of alkylated products while decreasing background reactions with non-target cysteine residues .

- Protein Interaction Studies : Research involving NEM-SS has shown its effectiveness in probing protein-protein interactions by covalently linking proteins through thiol modifications. This approach has been utilized to elucidate complex signaling pathways in cellular systems.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Maleimide | C₄H₅NO | Basic structure without sulfonate group |

| N-Ethylmaleimide | C₆H₉NO₂ | Contains an ethyl group instead of sulfonate |

| N-(2-Hydroxyethyl)maleimide | C₆H₉NO₂ | Hydroxyl group instead of sulfonate |

| N-(2-Carboxyethyl)maleimide | C₆H₇NO₄ | Contains a carboxylic acid group |

NEM-SS stands out due to its enhanced aqueous solubility and specific reactivity towards thiols, making it particularly beneficial for bioconjugation applications compared to other maleimide derivatives.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing N-(2-Sulfoethyl)maleimide Sodium Salt, and how do reaction conditions influence yield?

- Methodology : Cyclization of maleanilic acid derivatives using acetic anhydride and catalytic sodium acetate at 60–70°C is a common approach. Lowering the reaction temperature by ~15°C (e.g., to 55–65°C) can maintain yields (~55–70%) while reducing energy input . Sodium acetate acts as a mild base, facilitating the reaction without requiring harsher reagents like phosphorus pentoxide.

- Key Considerations : Monitor reaction pH and temperature rigorously, as deviations may lead to incomplete cyclization or side products. Purification via HPLC is recommended for isolating the sodium salt form .

Q. How does the sulfonate group in this compound enhance solubility for bioconjugation applications?

- Methodology : The sulfonate group confers water solubility, enabling reactions in aqueous buffers (e.g., phosphate-buffered saline, pH 6.8–7.2). For thiol-maleimide conjugation, dissolve the compound in MeCN and mix with thiol-bearing molecules (e.g., peptides, proteins) in PBS. Use a 1.25:1 molar ratio of thiol to maleimide to ensure complete conjugation .

- Key Considerations : Avoid prolonged reaction times (>10 min) to prevent maleimide hydrolysis. Confirm conjugation efficiency via HPLC or MALDI-TOF .

Q. What analytical techniques are critical for characterizing this compound and its conjugates?

- Methodology : Employ reversed-phase HPLC with gradients (e.g., 5–95% MeCN in H2O + 0.1% TFA) to separate and quantify the compound and its adducts. Validate purity using NMR (<sup>1</sup>H, <sup>13</sup>C) and mass spectrometry. For conjugates, SDS-PAGE or SEC can assess molecular weight shifts .

Advanced Research Questions

Q. How can researchers mitigate side reactions (e.g., maleimide hydrolysis or disulfide scrambling) during protein conjugation?

- Methodology : Optimize pH to 6.8–7.0 to balance reaction rate and stability. Use tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds in proteins before conjugation. Introduce a 5–10% excess of maleimide to account for hydrolysis, but avoid overuse to prevent crosslinking .

- Data Contradiction : While some protocols suggest pH 7.4 for thiol reactivity, evidence shows pH 6.8–7.2 minimizes hydrolysis without sacrificing efficiency .

Q. What strategies improve the stability of this compound in long-term storage or under physiological conditions?

- Methodology : Store the compound desiccated at –20°C in amber vials to prevent moisture/light degradation. For in vivo applications, formulate conjugates with stabilizing excipients (e.g., trehalose) and confirm stability via accelerated degradation studies (e.g., 37°C for 48 hrs) .

- Key Insight : The sodium counterion enhances shelf-life compared to free acid forms by reducing hygroscopicity .

Q. How can this compound be adapted for site-specific radiolabeling of biomolecules?

- Methodology : Incorporate maleimide groups into proteins via lysine residues using heterobifunctional linkers (e.g., sulfo-SMCC). React with <sup>18</sup>F-SiFA-SH or similar radiolabeled thiols. Purify using size-exclusion chromatography to remove unbound isotopes .

- Challenges : Radiolysis may degrade conjugates; use radical scavengers (e.g., ascorbic acid) during formulation .

Q. What computational or experimental approaches predict reactivity of this compound with non-canonical thiols (e.g., selenocysteine)?

- Methodology : Perform density functional theory (DFT) calculations to model electron density at the maleimide double bond. Experimentally, compare reaction kinetics with selenocysteine vs. cysteine using stopped-flow spectroscopy. Adjust pH to 5.5–6.5 to enhance selenol nucleophilicity .

Methodological Contradictions & Resolutions

- Synthesis Temperature : reports lower temperatures (55–65°C) for cyclization, whereas older methods use 70–80°C. Lower temperatures reduce side reactions but may require longer reaction times .

- Buffer Selection : While PBS (pH 7.0) is standard, HEPES (pH 7.4) is sometimes used for protein stability. Validate buffer compatibility empirically to avoid maleimide ring-opening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.